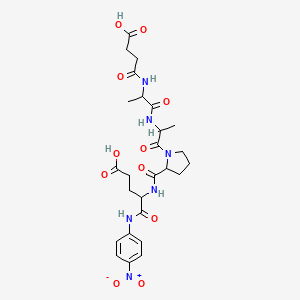
6-nitro-4-oxo-1H-quinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-4-oxo-1H-quinoline-3-carbonitrile is a heterocyclic organic compound with the molecular formula C10H5N3O3. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a quinoline core structure substituted with a nitro group at the 6-position, a carbonitrile group at the 3-position, and a keto group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-4-oxo-1H-quinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with suitable nitriles in the presence of dehydrating agents. For example, the reaction of 2-chloroquinoline-3-carbaldehyde with potassium cyanide and nitric acid can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Nitro-4-oxo-1H-quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Reduction of the nitro group yields 6-amino-4-oxo-1H-quinoline-3-carbonitrile.
- Reduction of the keto group yields 6-nitro-4-hydroxy-1H-quinoline-3-carbonitrile.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Nitro-4-oxo-1H-quinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-nitro-4-oxo-1H-quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
Comparaison Avec Des Composés Similaires
- 6-Chloro-4-oxo-1H-quinoline-3-carbonitrile
- 6-Methyl-4-oxo-1H-quinoline-3-carbonitrile
- 6-Amino-4-oxo-1H-quinoline-3-carbonitrile
Comparison: 6-Nitro-4-oxo-1H-quinoline-3-carbonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its chloro and methyl analogs, the nitro derivative exhibits enhanced antimicrobial and anticancer properties. The amino derivative, on the other hand, shows different pharmacological profiles due to the presence of the amino group .
Propriétés
Formule moléculaire |
C20H10N6O6 |
|---|---|
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/2C10H5N3O3/c2*11-4-6-5-12-9-2-1-7(13(15)16)3-8(9)10(6)14/h2*1-3,5H,(H,12,14) |
Clé InChI |
AOEBKQSSPNWYSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B12095388.png)


![Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-](/img/structure/B12095407.png)




![2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B12095446.png)

![S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12095451.png)

![4-[(E)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12095458.png)

